molecular formula C5H3N5 B14726184 Pyrido[2,3-e][1,2,3,4]tetrazine CAS No. 6133-56-8

Pyrido[2,3-e][1,2,3,4]tetrazine

Cat. No.: B14726184
CAS No.: 6133-56-8
M. Wt: 133.11 g/mol
InChI Key: ZFYVBMVMEOCSBU-UHFFFAOYSA-N
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Description

Pyrido[2,3-e][1,2,3,4]tetrazine is a sophisticated, nitrogen-rich fused heterocycle of significant interest in advanced chemical research. This compound features a 1,2,3,4-tetrazine ring annulated to a pyridine ring, a structural motif known for its high energy content and potential biological activity. As part of the 1,2,3,4-tetrazine class, this scaffold is actively investigated for the development of High Energy Density Materials (HEDMs) and as a building block for energetic compounds due to its dense nitrogen composition . The 1,2,3,4-tetrazine core is also a promising pharmacophore; related analogues have been studied for their potential as nitric oxide (NO) donors and platelet aggregation inhibitors, indicating value in medicinal chemistry research . Representative synthetic pathways for such structures involve specialized cyclization and oxidation steps, often requiring nitrating agents like dinitrogen pentoxide (N2O5) or nitronium tetrafluoroborate (NO2BF4) . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant safety data sheets and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

6133-56-8

Molecular Formula

C5H3N5

Molecular Weight

133.11 g/mol

IUPAC Name

pyrido[2,3-e]tetrazine

InChI

InChI=1S/C5H3N5/c1-2-4-5(6-3-1)8-10-9-7-4/h1-3H

InChI Key

ZFYVBMVMEOCSBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=NN=N2

Origin of Product

United States

Preparation Methods

[3+3]-Aza-Annulation Under Solvent-Free Conditions

A solvent-free [3+3]-annulation strategy employs 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1 ) as a versatile building block. Reaction with trifunctional reagents like hydrazine derivatives at 80°C yields pyridotetrazines in 72–85% yields. This method avoids toxic solvents and catalysts, aligning with green chemistry principles. Key advantages include:

  • Short reaction times (2–4 hours).
  • Broad functional group tolerance , enabling substitution at multiple positions.
  • High purity without chromatographic purification.

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon, followed by cyclodehydration to form the tetrazine ring.

[5+1]-Cyclization for Tetrazine Ring Formation

An alternative [5+1]-cyclization approach involves reacting preformed pyridine precursors with single-nitrogen donors. For example, treatment of 5-azidopyridine derivatives with nitriles under microwave irradiation generates the tetrazine ring via azide-nitrile cycloaddition. This method is particularly effective for introducing electron-withdrawing substituents, which stabilize the tetrazine core against hydrolysis.

[4+2]-Cycloaddition with Azodicarboxylic Acid Derivatives

Azodicarboxylic acid derivatives (3 ) undergo [4+2]-cycloaddition with 1,2-diazabuta-1,3-dienes (4 ) to form 1,2,3,6-tetrahydro-1,2,3,4-tetrazines, which are subsequently oxidized to aromatic tetrazines. This method, applicable to pyrido-fused systems, offers yields of 40–99% and scalability for industrial applications. The reaction mechanism involves a concerted pericyclic transition state, as evidenced by computational studies.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield (%) Key Advantages
[3+3]-Annulation 1 , hydrazine derivatives Solvent-free, 80°C 72–85 Green synthesis, high purity
[5+1]-Cyclization 5-azidopyridines, nitriles Microwave, 120°C 65–78 Functional group versatility
[4+2]-Cycloaddition Azodicarboxylic acids, dienes RT, hexafluoroisopropyl alcohol 40–99 Scalability, mild conditions

Mechanistic Insights into Tetrazine Formation

Role of Electron-Deficient Intermediates

In [3+3]-annulation, the electron-deficient pyridine carbonyl group in 1 facilitates nucleophilic attack by hydrazine, forming a dihydrotetrazine intermediate. Subsequent oxidation (often aerial) aromatizes the ring. Density functional theory (DFT) studies reveal that the reaction exothermicity (−28.5 kcal/mol) drives rapid cyclization.

Oxidation and Aromatization Pathways

Tetrahydrotetrazines produced via [4+2]-cycloaddition require oxidation to achieve full aromaticity. Common oxidants include tert-butyl hypochlorite or MnO₂, which abstract hydrogen atoms without cleaving the ring. Over-oxidation must be controlled to prevent decomposition into pyridazine byproducts.

Applications and Biological Activity

Pyrido[2,3-e]tetrazine derivatives exhibit notable anticancer activity. For instance, compound 4 from [3+3]-annulation showed 90% growth inhibition against leukemia cell lines (NCI assay, 10⁻⁵ M). Molecular docking studies confirm strong binding to Janus Kinase-2 (PDB: 4P7E ) via hydrogen bonds with Leu855 and Asp939. Additionally, the tetrazine’s electron deficiency enables inverse electron-demand Diels-Alder reactions for bioconjugation.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-e][1,2,3,4]tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrating agents (e.g., N₂O₅, NO₂BF₄), reducing agents, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different electronic and structural properties .

Mechanism of Action

The mechanism of action of pyrido[2,3-e][1,2,3,4]tetrazine involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions and interacting with biological macromolecules. Its unique structure allows it to participate in specific binding interactions, which can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Pyrido-Annelated Triazines and Triazepines

Pyrido[2,3-e][1,2,3,4]tetrazine is often compared to pyrido-fused triazines (e.g., pyrido[1,2-b][1,2,4]triazines) and triazepines. Key differences include:

  • Heteroatom Arrangement : this compound contains four nitrogen atoms in the tetrazine ring, whereas triazines have three and triazepines include a seven-membered ring with three nitrogens. This impacts reactivity; tetrazines undergo rapid [4+2] cycloadditions due to electron deficiency, unlike triazines .

Table 1: Comparison of Pyrido-Fused Triazines, Triazepines, and Tetrazines

Property This compound Pyrido[1,2-b][1,2,4]triazine Pyrido[1,2-b][1,2,4]triazepine
Heteroatoms 4 N (tetrazine) 3 N (triazine) 3 N (triazepine)
Ring Size Bicyclic (6+6) Bicyclic (6+6) Bicyclic (6+7)
Key Applications HEDCs, kinase inhibitors Antioxidants Antimicrobial agents
Representative IC50 5.8–5.9 µM (kinase inhibition) 10–50 µM (antioxidant) 15–30 µM (antimicrobial)
References

Pyrazolo[4,3-e][1,2,4]triazines and Pyrido[2,3-d]pyrimidines

This compound shares structural motifs with pyrazolo-triazines and pyrido-pyrimidines, particularly in kinase inhibition:

  • Kinase Binding : Pyrazolo[4,3-e][1,2,4]triazines (e.g., compounds 9c and 9e) inhibit Abl kinase with IC50 = 5.8–5.9 µM, comparable to pyrido[2,3-d]pyrimidine PD180970. Both interact via hydrophobic interactions and hydrogen bonding with M318 in Abl kinase .
  • Selectivity : Pyrido[4,3-e]triazolo[4,3-a]pyrazines exhibit PDE2 selectivity (>100-fold over PDE10) through meta-position lipophilic moieties, a feature absent in simpler tetrazines .

High-Energy Density Compounds (HEDCs)

This compound derivatives outperform traditional HEDCs like RDX and HMX in detonation performance:

  • Detonation Velocity (D): Derivatives with -CH(NO2)2 substituents achieve D = 9.5 km/s vs. 8.75 km/s for HMX .
  • Thermal Stability : Bond dissociation energies (BDEs) for tetrazine derivatives exceed 200 kJ/mol, ensuring stability under high temperatures .

Table 2: Energetic Properties of Tetrazine-Based HEDCs

Compound Density (g/cm³) Detonation Velocity (km/s) BDE (kJ/mol)
Pyrido[2,3-e]tetrazine-CH(NO2)2 1.95 9.5 220
HMX 1.91 8.75 180
FTTO-α (furoxano-tetrazine) 1.98 9.8 210
References

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